[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine
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Overview
Description
[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a dimethylamino group attached to an ethenamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine typically involves the reaction of 4-chloro-2-nitrobenzaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired ethenamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Oxidation: The ethenamine moiety can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: 2-(4-chloro-2-aminophenyl)-N,N-dimethylethenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carbonyl compounds.
Scientific Research Applications
[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group may also participate in binding interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-nitrophenyl)-N,N-dimethylethanamine: Similar structure but lacks the ethenamine moiety.
2-(4-chloro-2-nitrophenyl)-N,N-dimethylprop-2-en-1-amine: Contains a prop-2-en-1-amine moiety instead of ethenamine.
2-(4-chloro-2-nitrophenyl)-N,N-dimethylbut-2-en-1-amine: Contains a but-2-en-1-amine moiety.
Uniqueness
[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-2-(4-chloro-2-nitrophenyl)-N,N-dimethylethenamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-12(2)6-5-8-3-4-9(11)7-10(8)13(14)15/h3-7H,1-2H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZWNRSELOSSFW-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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